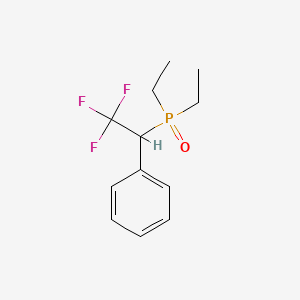
Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of a trifluoromethyl group, a phenyl group, and a lambda5-phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane typically involves the reaction of 2,2,2-trifluoroacetophenone with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphane compounds. These products are valuable intermediates in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl group contributes to its binding affinity with aromatic residues in proteins. The lambda5-phosphane core plays a crucial role in modulating its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor in the synthesis of Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane.
Phenyl trifluoromethyl ketone: Another compound with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group, a phenyl group, and a lambda5-phosphane core. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and materials science .
Propiedades
Número CAS |
675839-96-0 |
|---|---|
Fórmula molecular |
C12H16F3OP |
Peso molecular |
264.22 g/mol |
Nombre IUPAC |
(1-diethylphosphoryl-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C12H16F3OP/c1-3-17(16,4-2)11(12(13,14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
POBXRWNFOPGFOZ-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC)C(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)
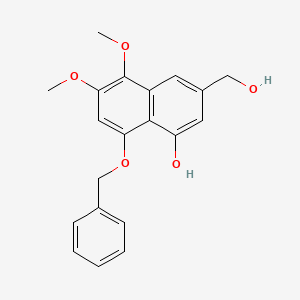
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)
![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
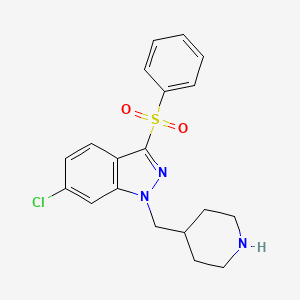
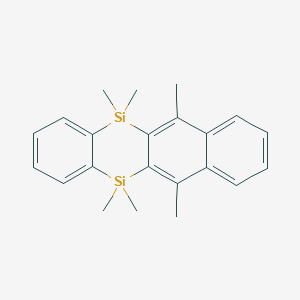
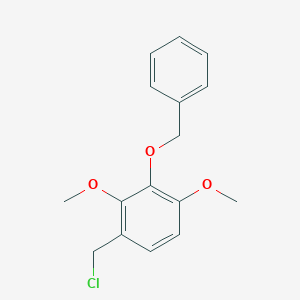
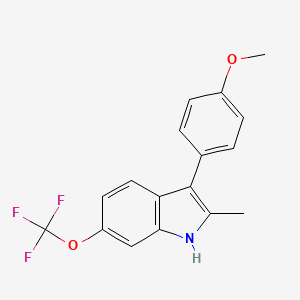
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
